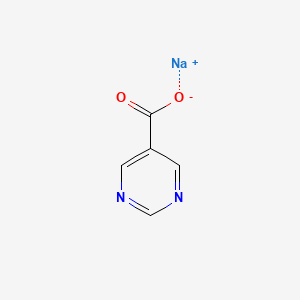

5-Pyrimidinecarboxylic acid sodium salt

Description

Contextualization within Pyrimidine (B1678525) Heterocycle Chemistry

5-Pyrimidinecarboxylic acid sodium salt is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at the first and third positions of the ring. orientjchem.orgontosight.ai The pyrimidine core is a fundamental structure in numerous biologically vital molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1217682) (Vitamin B1), and various synthetic drugs. orientjchem.orgresearchgate.netnih.gov

The field of pyrimidine chemistry is extensive, driven by the diverse biological activities exhibited by these compounds. Researchers have long been interested in synthesizing and modifying the pyrimidine scaffold to develop new therapeutic agents. nih.gov The pyrimidine ring system is amenable to chemical modification at its carbon and nitrogen atoms, allowing for the creation of a vast library of derivatives with varied electronic and steric properties. nih.gov The introduction of a carboxylic acid group at the 5-position, as seen in 5-pyrimidinecarboxylic acid, provides a key functional handle for further chemical transformations, such as the formation of esters, amides, and salts. researchgate.netorganic-chemistry.org The sodium salt form, in particular, represents a stable, often more water-soluble version of the parent acid, facilitating its use in certain experimental contexts. thieme-connect.de

Overview of Research Trajectories and Academic Significance

The academic significance of this compound is largely tied to its role as a building block or intermediate in the synthesis of more complex molecules. While direct research on this specific salt is not extensively documented in isolation, the research trajectories of related pyrimidine carboxylic acids provide a clear indication of its potential areas of application.

Academic and industrial research has demonstrated that pyrimidine carboxylic acid derivatives are valuable precursors in the development of a wide range of biologically active compounds. chemimpex.com Studies on various substituted pyrimidine carboxylic acids and their salts have shown potential in several key areas:

Pharmaceutical Development : Pyrimidine derivatives are central to the discovery of new drugs. They have been investigated for a broad spectrum of pharmacological activities, including antiviral, anticancer, antimicrobial, and anti-inflammatory properties. nih.govbenthamdirect.com For instance, pyrimidine-4-carboxylic acid is noted as a key building block in the synthesis of antiviral and anticancer agents. chemimpex.com Similarly, 5-pyrimidinecarboxylic acid is utilized in preparing heterocyclic compounds with potential antiviral activity. chemicalbook.com

Agrochemical Chemistry : Beyond medicine, pyrimidine derivatives have applications in agriculture. Compounds derived from pyrimidine carboxylic acids are used in the formulation of herbicides and fungicides, contributing to crop protection. chemimpex.comontosight.ai

Materials Science : The heterocyclic nature of the pyrimidine ring lends itself to applications in materials science. Derivatives can be used in the synthesis of polymers or as ligands in the formation of metal-organic frameworks (MOFs), which have potential uses in catalysis and gas storage. ontosight.aiontosight.ai

The study of specific isomers like 5-pyrimidinecarboxylic acid and its salts contributes to the broader understanding of structure-activity relationships within the pyrimidine class. By synthesizing and evaluating compounds with functional groups at different positions on the pyrimidine ring, researchers can fine-tune molecular properties to achieve desired biological or material effects. nih.gov The synthesis of 2-substituted pyrimidine-5-carboxylic esters, for example, highlights the importance of the 5-carboxy functional group in creating novel pyrimidine structures for pharmaceutical research. organic-chemistry.org

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H3N2NaO2 |

|---|---|

Molecular Weight |

146.08 g/mol |

IUPAC Name |

sodium;pyrimidine-5-carboxylate |

InChI |

InChI=1S/C5H4N2O2.Na/c8-5(9)4-1-6-3-7-2-4;/h1-3H,(H,8,9);/q;+1/p-1 |

InChI Key |

DHFGDBUDVXKBEC-UHFFFAOYSA-M |

SMILES |

C1=C(C=NC=N1)C(=O)[O-].[Na+] |

Canonical SMILES |

C1=C(C=NC=N1)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for 5 Pyrimidinecarboxylic Acid Sodium Salt and Its Derivatives

Strategic Approaches to the Synthesis of 5-Pyrimidinecarboxylic Acid

The construction of the 5-pyrimidinecarboxylic acid molecule is a key challenge that chemists have addressed through various strategic approaches. These methods include building the heterocyclic ring from acyclic precursors and modifying an existing pyrimidine (B1678525) ring.

Ring closure, or cyclization, reactions are a foundational method for synthesizing pyrimidine rings. These methods often involve the condensation of a three-carbon component with an amidine or a related nitrogen-containing species.

One established method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts. organic-chemistry.orgorganic-chemistry.org This approach directly yields 2-substituted pyrimidine-5-carboxylic esters, which can then be hydrolyzed to the desired carboxylic acid. organic-chemistry.org This technique is notable for providing a direct route to pyrimidines with a carboxyl functional group at the C-5 position. organic-chemistry.org

More classical approaches, such as the Pinner synthesis, utilize 1,3-dicarbonyl compounds and amidines to construct the pyrimidine ring. youtube.com Modern advancements have led to the development of multi-component reactions that allow for the efficient, single-step synthesis of highly substituted pyrimidines from simple starting materials. organic-chemistry.org For example, a three-component coupling reaction catalyzed by zinc chloride can produce various 4,5-disubstituted pyrimidine derivatives from enamines, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.org

| Methodology | Key Reactants | Product Type | Reference |

|---|---|---|---|

| Reaction with Amidinium Salts | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, Amidinium salts | 2-Substituted pyrimidine-5-carboxylic esters | organic-chemistry.orgorganic-chemistry.org |

| Pinner Synthesis | 1,3-Dicarbonyl compounds, Amidines | Tri-substituted pyrimidine derivatives | youtube.com |

| ZnCl₂-Catalyzed Three-Component Coupling | Enamines, Triethyl orthoformate, Ammonium acetate | 4,5-Disubstituted pyrimidine derivatives | organic-chemistry.org |

| Iridium-Catalyzed Multicomponent Synthesis | Amidines, Alcohols | Substituted pyrimidines | organic-chemistry.org |

A key challenge in this area is achieving regioselectivity, as different positions on the pyrimidine ring have varying levels of reactivity. nih.gov A notable example of successful C-5 functionalization is the conversion of a 5-trifluoromethyl group into a carboxylic acid equivalent. nih.gov This postsynthetic modification can be performed on complex molecules, such as oligonucleotides containing 2'-deoxy-5-trifluoromethyluridine, by treating them with alkaline solutions. nih.gov This demonstrates a powerful method for introducing a carboxylic acid group at the C-5 position under specific conditions. nih.gov

Formation and Stability of 5-Pyrimidinecarboxylic Acid Sodium Salt

Once 5-pyrimidinecarboxylic acid has been synthesized, it can be converted into its sodium salt. This process is generally a straightforward acid-base reaction, followed by purification to isolate the salt in a solid form.

The formation of this compound is achieved through the reaction of the carboxylic acid with a suitable sodium base. ontosight.ai Common bases for this transformation include sodium hydroxide (B78521) or sodium bicarbonate. The reaction is typically carried out in an aqueous solution. The carboxylic acid proton is transferred to the hydroxide or bicarbonate ion, resulting in the formation of the sodium carboxylate salt and water (and carbon dioxide if bicarbonate is used). The resulting salt remains dissolved in the aqueous medium. ontosight.ainih.gov

Isolation and purification of the sodium salt from the reaction mixture are critical for obtaining a high-purity product. Evaporation crystallization is a common technique employed for this purpose. nih.gov The process involves concentrating the aqueous salt solution by evaporating the solvent (water), which reduces the solubility of the salt and induces crystallization. nih.gov

The purification process can be optimized through a series of steps:

Evaporation Crystallization : The aqueous solution of the sodium salt is concentrated under controlled temperatures to create a supersaturated solution from which crystals can form. nih.gov

Crystal Separation : The resulting crystal slurry is separated from the remaining solution (mother liquor) using methods such as centrifugation. nih.gov

Washing : The separated crystals are washed, typically with a small amount of demineralized water, to remove any impurities adhering to the crystal surface. nih.gov

Drying : The washed crystals are dried to remove residual solvent.

Advanced Synthetic Techniques and Chemical Transformations

Modern organic synthesis has introduced a range of advanced techniques applicable to the synthesis of pyrimidine derivatives. These include catalytic systems that offer high efficiency and selectivity. For instance, iridium-catalyzed multicomponent reactions can assemble pyrimidines from amidines and alcohols through a sequence of condensation and dehydrogenation steps. organic-chemistry.org Another advanced approach is the use of base-promoted intermolecular oxidation, which can form polysubstituted pyrimidines using molecular oxygen as the sole oxidant, highlighting a move towards more environmentally benign "green" chemistry. organic-chemistry.org

A significant chemical transformation related to the target compound is the alkaline hydrolysis of pyrimidine-5-carboxylic acid esters. Research has confirmed that this reaction reliably yields the corresponding carboxylic acids (or their salts in the alkaline medium), rather than undergoing a previously reported rearrangement to 5-acetylpyrimidones. researchgate.net This finding clarifies the chemical behavior of these esters under basic conditions, which is crucial for synthetic planning. researchgate.net

Continuous Flow and Catalytic Methods for Pyrimidine Synthesis

Modern synthetic chemistry increasingly relies on catalytic and continuous-flow methods to improve efficiency, safety, and scalability. The synthesis of the pyrimidine ring system has benefited significantly from these advancements, allowing for the construction of the heterocyclic core under mild and controlled conditions.

A variety of catalysts have been employed to facilitate pyrimidine synthesis. Green and recyclable catalysts are of particular interest; for instance, β-cyclodextrin (β-CD) has been used as an inexpensive, non-toxic, and reusable catalyst for synthesizing pyrimidine derivatives in an aqueous medium. mdpi.com Another approach uses choline (B1196258) hydroxide, a strong base, which acts as both a catalyst and a reaction medium for the [3+3] annulation–oxidation sequence between α,β-unsaturated ketones and benzamidine (B55565) hydrochloride, producing excellent yields. mdpi.com

Metal-based catalysts are also highly effective. Copper-catalyzed cyclization of ketones with nitriles under basic conditions provides a general and economical route to diverse pyrimidine derivatives. organic-chemistry.org Similarly, iridium-pincer complexes can catalyze the regioselective [3+1+1+1] synthesis of pyrimidines from amidines and up to three different alcohol molecules, achieving isolated yields as high as 93%. mdpi.com Other notable metal catalysts include Zinc Chloride (ZnCl₂) for three-component coupling reactions and novel iron complexes for aerobic dehydrogenative functionalization. organic-chemistry.org An innovative and eco-friendly approach utilizes bone char modified with chlorosulfonic acid as a reusable solid acid biocatalyst for producing pyrimidine-5-carbonitrile derivatives. nih.gov

Continuous-flow chemistry offers enhanced control over reaction parameters, leading to improved yields and productivity. mdpi.com For example, the flow photobromination of a 5-methyl substituted pyrimidine, an intermediate for rosuvastatin, was achieved with a residence time of 5 minutes, yielding a productivity nearly four times higher than the equivalent batch method. mdpi.com The use of light-emitting diodes (LEDs) as a light source in flow systems can further improve yields to as high as 98% within a short reaction time. mdpi.com Tube-in-tube gas-permeable membrane reactors represent another advanced continuous-flow setup, enabling the efficient use of gaseous reagents like CO₂ for the synthesis of carboxylic acids, a technology applicable to the production of pyrimidine-5-carboxylic acid. durham.ac.uk

Table 1: Catalytic Methods for Pyrimidine Synthesis

| Catalyst System | Reaction Type | Substrates | Key Advantages | Ref |

|---|---|---|---|---|

| β-cyclodextrin (β-CD) | [3+1+1+1] | Substituted phenyl/heterocyclic aldehydes | Recyclable, inexpensive, non-toxic, aqueous medium | mdpi.com |

| Choline Hydroxide | [3+3] Annulation-Oxidation | α,β-Unsaturated ketones, benzamidine hydrochloride | Green, recyclable, acts as both catalyst and medium | mdpi.com |

| PN5P–Ir–pincer complexes | [3+1+1+1] | Amidines, Alcohols | High regioselectivity, yields up to 93% | mdpi.com |

| Copper (Cu) catalyst | [2+2+2] Cyclization | Ketones, Nitriles | Economical, general, basic conditions | mdpi.comorganic-chemistry.org |

| Zinc Chloride (ZnCl₂) | Three-component coupling | Enamines, Triethyl orthoformate, Ammonium acetate | Single-step synthesis of 4,5-disubstituted pyrimidines | organic-chemistry.org |

| Bone Char-Bronsted Acid | Cyclocondensation | Aldehyde, Malononitrile, Benzamidine | Eco-friendly, reusable, robust biocatalyst | nih.govgrowingscience.com |

Stereoselective Synthesis of Chiral Pyrimidine-5-carboxylic Acid Derivatives

The development of stereoselective methods is crucial for producing enantiomerically pure compounds for pharmaceutical applications. Chiral carboxylic acids are fundamental components of many therapeutic agents and catalysts. rsc.org Significant progress has been made in the enantioselective synthesis of chiral pyrimidine derivatives.

One prominent method is the rhodium-catalyzed asymmetric allylation of pyrimidines. Using a catalyst system composed of [Rh(COD)Cl]₂ and a chiral diphosphine ligand, a direct and highly regio- and enantioselective allylation of pyrimidines with racemic allylic carbonates can be achieved. nih.gov This process yields a variety of chiral pyrimidine acyclic nucleosides in good yields (up to 95%) and with excellent stereocontrol, reaching branched-to-linear ratios of over 40:1 and enantiomeric excesses (ee) up to 99%. nih.gov

Organocatalysis provides an alternative, metal-free approach to chiral pyrimidine analogues. An efficient method for constructing chiral cyclopropyl (B3062369) pyrimidine carbocyclic nucleosides bearing a quaternary center has been developed via an asymmetric Michael-initiated ring closure (MIRC) reaction. researchgate.net This reaction, which couples α-pyrimidine substituted acrylates with bromo-carboxylic esters, uses the organocatalyst (DHQD)₂AQN. researchgate.net The process generates diverse cyclopropyl pyrimidine analogues in high yields (76–93%) and with good to excellent enantioselectivity (73–96% ee). researchgate.net A notable feature of this synthesis is the creation of axis chirality resulting from the rotationally restricted N-C bond. researchgate.net

Table 2: Stereoselective Synthesis of Chiral Pyrimidine Derivatives

| Method | Catalyst / Reagent | Substrates | Product Type | Yield | Enantioselectivity (ee) | Ref |

|---|---|---|---|---|---|---|

| Asymmetric Allylation | [Rh(COD)Cl]₂ / Chiral Diphosphine | Pyrimidines, Racemic Allylic Carbonates | Chiral Pyrimidine Acyclic Nucleosides | Up to 95% | Up to 99% | nih.gov |

| Asymmetric Cyclopropanation (MIRC) | (DHQD)₂AQN (Organocatalyst) | α-Pyrimidine Substituted Acrylates, Bromo-carboxylic Esters | Chiral Cyclopropyl Pyrimidine Carbocyclic Nucleosides | 76–93% | 73–96% | researchgate.net |

| Asymmetric 1,2-Reduction | Nickel / Planar-Chiral PYMCOX Ligand | α,β-Unsaturated Ketones | Chiral Allylic Alcohols | Up to 99% | Up to 99% | dicp.ac.cn |

Multi-Step Synthesis of Substituted 5-Pyrimidinecarboxylic Acid Analogues

Multi-step synthesis provides a versatile platform for accessing complex and highly functionalized pyrimidine derivatives. A general and high-yielding procedure has been established for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, which are valuable intermediates. organic-chemistry.org This method is particularly significant as it allows for direct synthesis without substitution at the 4-position, a common challenge in pyrimidine chemistry. organic-chemistry.org

The key step involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts. organic-chemistry.org The sodium salt reagent is prepared through the condensation of methyl formate (B1220265) with methyl 3,3-dimethoxypropionate using sodium hydride as a base. This reagent is stable and reacts efficiently with amidinium salts to afford the desired 2-substituted pyrimidine-5-carboxylic esters in moderate to excellent yields. organic-chemistry.org The versatility of this method allows for the introduction of a wide range of functional groups at the 2-position of the pyrimidine ring. organic-chemistry.org

Another powerful strategy is the one-pot, three-component reaction to synthesize pyrimidine-5-carbonitrile derivatives. growingscience.com By reacting an aldehyde, malononitrile, and benzamidine hydrochloride in the presence of a magnetic nano Fe₃O₄ particle catalyst, the target pyrimidine-5-carbonitrile derivatives can be prepared in good yields under solvent-free conditions. growingscience.com The cyano group at the 5-position serves as a versatile handle for further chemical transformations. The synthesis of fused isoxazolopyrimidine derivatives, which are of interest as kinase inhibitors, often starts from 5-amino-4-cyanoisoxazoles, highlighting the importance of multi-step access to such precursors. acs.org

Table 3: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

| Amidinium Salt Substituent (R) | Product | Yield (%) | Ref |

|---|---|---|---|

| H | 2-Unsubstituted Pyrimidine-5-carboxylic ester | 58 | organic-chemistry.org |

| CH₃ | 2-Methylpyrimidine-5-carboxylic ester | 70 | organic-chemistry.org |

| C₂H₅ | 2-Ethylpyrimidine-5-carboxylic ester | 65 | organic-chemistry.org |

| Ph | 2-Phenylpyrimidine-5-carboxylic ester | 85 | organic-chemistry.org |

| NH₂ | 2-Aminopyrimidine-5-carboxylic ester | 75 | organic-chemistry.org |

| SMe | 2-Methylthiopyrimidine-5-carboxylic ester | 90 | organic-chemistry.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy is a powerful tool for identifying the functional groups and fingerprinting the molecular structure of a compound. For 5-Pyrimidinecarboxylic acid sodium salt, both IR and Raman spectroscopy offer complementary information about its vibrational modes.

The formation of the sodium salt from 5-pyrimidinecarboxylic acid results in the deprotonation of the carboxylic acid group (-COOH) to form a carboxylate anion (-COO⁻). This transformation is clearly observable in the compound's IR spectrum. The analysis of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group is particularly important.

In the IR spectrum of this compound, these bands are key indicators of the carboxylate group's presence and coordination environment. The positions of these bands differ significantly from the C=O and C-O stretching vibrations of the parent carboxylic acid. spectrabase.com The separation between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) can provide insights into the nature of the metal-carboxylate interaction. spectrabase.com For ionic salts like the sodium salt, the carboxylate ion has a symmetrical structure where the negative charge is delocalized over both oxygen atoms, leading to characteristic absorption bands. molaid.com

Table 1: Characteristic IR Bands for the Carboxylate Anion of this compound This table is based on typical values for sodium carboxylates as specific data for the title compound is not publicly available.

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| Asymmetric Stretch (νₐₛ) | 1650–1540 | The higher frequency stretching mode of the -COO⁻ group. tandfonline.com |

The analysis of these bands is crucial when comparing the sodium salt to metal complexes of 5-pyrimidinecarboxylic acid, as shifts in these frequencies can indicate different coordination modes, such as bidentate chelation. spectrabase.com

While IR spectroscopy is excellent for observing the polar carboxylate group, Raman spectroscopy is particularly sensitive to the vibrations of the non-polar pyrimidine (B1678525) ring. The Raman spectrum provides a distinct fingerprint based on the stretching and deformation modes of the aromatic system. spectrabase.com

Analysis of the Raman spectrum allows for the assignment of specific bands to the normal oscillations of the pyrimidine ring. These assignments are often supported by theoretical calculations, such as Density Functional Theory (DFT), to correlate observed frequencies with specific molecular motions. spectrabase.com Differences in the position of bands associated with the vibration of the aromatic system can be observed when comparing the acid, its sodium salt, and various metal complexes. spectrabase.com

Crystallographic Studies and Solid-State Structure Determination

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal proof of molecular structure and insights into intermolecular interactions that govern crystal packing.

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for elucidating the solid-state structure of a crystalline compound. While detailed crystallographic data for this compound is not widely published, the analysis would involve irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields fundamental information about the crystal's structure. spectrabase.com

The expected outcomes of an SC-XRD analysis would include:

Crystal System and Space Group: Defines the symmetry and periodic arrangement of the molecules in the crystal lattice. Pyrimidine derivatives are known to crystallize in various systems, such as monoclinic. spectrabase.comasianpubs.org

Unit Cell Parameters: Provides the dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Atomic Coordinates: Gives the precise position of each atom within the unit cell, allowing for the determination of bond lengths, bond angles, and torsion angles.

Supramolecular Assembly: Reveals how the sodium cations and pyrimidinecarboxylate anions are arranged and interact through forces like ionic bonds and hydrogen bonds to form the extended crystal structure. rsc.org

Table 2: Example of Crystallographic Data Obtained from SC-XRD This table presents hypothetical data to illustrate the parameters determined by SC-XRD, as specific data for the title compound is not publicly available.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₅H₃N₂NaO₂ |

| Formula Weight | 146.08 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.95 |

| b (Å) | 10.20 |

| c (Å) | 13.50 |

| β (°) | 95.50 |

| Volume (ų) | 540.5 |

Derived from SC-XRD data, Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal. spectrabase.com This method maps properties onto a surface defined by the points where the electron contribution from the molecule of interest is equal to the contribution from all other molecules in the crystal. medchemexpress.com

The analysis generates several key plots:

d_norm maps: These surfaces are colored to show contacts shorter (red), equal to (white), and longer (blue) than the van der Waals radii, highlighting regions of significant intermolecular contact, such as hydrogen bonds. spectrabase.commedchemexpress.com

For this compound, Hirshfeld analysis would be expected to reveal significant O···H interactions between the carboxylate oxygens and hydrogens on adjacent pyrimidine rings, as well as potential π-π stacking interactions between the aromatic rings. medchemexpress.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions (via NOE/ROE), one can deduce the connectivity and conformational preferences of the molecule.

For this compound dissolved in a suitable deuterated solvent (like D₂O or DMSO-d₆), a ¹H NMR spectrum would show distinct signals for each chemically non-equivalent proton on the pyrimidine ring.

Chemical Shifts (δ): The position of each signal (in ppm) is influenced by the local electronic environment. The protons on the pyrimidine ring would appear in the aromatic region, with their exact shifts influenced by the electron-withdrawing nature of the carboxylate group and the ring nitrogen atoms.

Spin-Spin Coupling (J): The splitting pattern of the signals reveals information about adjacent protons, helping to confirm their relative positions on the ring.

¹³C NMR: A ¹³C NMR spectrum would complement the proton data, showing distinct signals for each carbon atom in the molecule, including the carboxylate carbon and the carbons of the pyrimidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique indispensable for determining the molecular weight and elucidating the structure of chemical compounds. For a polar molecule like this compound, soft ionization techniques, particularly Electrospray Ionization (ESI), are highly suitable. ESI allows for the ionization of thermally labile molecules directly from a solution into the gas phase with minimal fragmentation, making it ideal for observing the intact molecular ion. researchgate.net

The analysis of this compound by ESI-MS would typically be conducted in both positive and negative ion modes to gather comprehensive structural information.

Molecular Weight Determination

The nominal molecular weight of 5-pyrimidinecarboxylic acid is 124 g/mol , and its exact mass is 124.027 Da. nih.gov In a typical ESI-MS experiment, the compound is analyzed as its free acid form or as the sodium salt. Depending on the solvent system and the ionization mode, several characteristic ions would be expected. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ is commonly observed. For the sodium salt, dissociation in solution would likely still lead to the observation of the deprotonated acid at an m/z corresponding to the free acid minus a proton. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ is the most anticipated species. Adducts with solvent ions or salts, such as sodium [M+Na]⁺, are also commonly formed. nih.gov

An interactive data table of expected precursor ions in an ESI-MS analysis is provided below.

| Ionization Mode | Expected Ion | Formula | Calculated m/z | Description |

| ESI+ | [M+H]⁺ | [C₅H₅N₂O₂]⁺ | 125.03 | Protonated molecule |

| ESI+ | [M+Na]⁺ | [C₅H₄N₂O₂Na]⁺ | 147.02 | Sodium adduct of the free acid |

| ESI- | [M-H]⁻ | [C₅H₃N₂O₂]⁻ | 123.02 | Deprotonated molecule |

Fragmentation Pattern Analysis

For the deprotonated molecule [M-H]⁻ at m/z 123.02, the most likely and energetically favorable fragmentation pathway involves the loss of carbon dioxide (CO₂), a characteristic fragmentation for deprotonated carboxylic acids.

[M-H]⁻ → [M-H-CO₂]⁻ : The loss of a neutral CO₂ molecule (44.01 Da) from the carboxylate group would result in a highly stable pyrimidinyl anion fragment.

For the protonated molecule [M+H]⁺ at m/z 125.03, several fragmentation pathways are plausible:

Loss of Water ([M+H]⁺ → [M+H-H₂O]⁺) : A common fragmentation for protonated carboxylic acids, leading to the formation of a stable acylium ion. libretexts.org

Loss of Carbon Monoxide and a Hydroxyl Radical ([M+H]⁺ → [M+H-CO-OH]⁺) : This pathway involves the cleavage of the carboxylic acid group. A more direct route would be the loss of the entire formic acid moiety (HCOOH, 46 Da) or the carboxyl group (COOH, 45 Da).

Ring Fragmentation : The pyrimidine ring itself is relatively stable due to its aromaticity. sapub.org However, under higher collision energies, it can fragment, typically through the loss of small neutral molecules like hydrogen cyanide (HCN).

A data table outlining the expected major fragments from the CID of the deprotonated precursor is presented below. This represents a predictive analysis based on chemical principles.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Formula | Fragmentation Pathway Description |

| 123.02 | 79.03 | 44.01 | [C₄H₃N₂]⁻ | Decarboxylation: Loss of CO₂ from the carboxylate group. |

Detailed research findings from studies on related pyrimidine derivatives show that the pyrimidine ring often remains intact during initial fragmentation, with fragmentation being driven by the substituents. sapub.org Therefore, the loss of the carboxylic acid group or its components is the most anticipated primary fragmentation event for 5-pyrimidinecarboxylic acid.

Coordination Chemistry and Metal Complexation Studies

Ligand Properties of 5-Pyrimidinecarboxylic Acid in Metal Chelation

5-Pyrimidinecarboxylic acid (5-PCA) possesses multiple potential donor sites, making it an effective chelating agent for metal ions. The key sites for coordination are the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the carboxylate group. researchgate.net The specific atoms involved in chelation can vary depending on the metal ion, reaction conditions, and the pH of the medium. The analysis of the infrared (IR) spectra of the sodium salt of 5-pyrimidinecarboxylic acid compared to its 3d-metal complexes has shown a bidentate chelating type of coordination. researchgate.net This suggests that the carboxylate group plays a primary role in binding to the metal center. In some instances, X-ray diffraction analysis has revealed that a metal ion was coordinated only by a nitrogen atom from the aromatic ring, while the carboxylate anion remained unbonded. researchgate.net However, spectroscopic data often points towards the involvement of the carboxylate group in forming stable chelate rings with the metal ion. researchgate.net

Synthesis and Structural Characterization of Metal Complexes with 5-Pyrimidinecarboxylic Acid

Complexes of 5-pyrimidinecarboxylic acid with several 3d-transition metals, including manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II), have been synthesized and studied. researchgate.net These first-row transition metals are of particular interest due to their variable oxidation states, magnetic properties, and catalytic activities. The synthesis of these complexes is typically achieved by reacting the corresponding metal salt with 5-pyrimidinecarboxylic acid in an aqueous solution. researchgate.net The characterization of these compounds has been carried out using thermal analysis, X-ray diffraction, and various spectroscopic techniques. researchgate.net

5-Pyrimidinecarboxylic acid can coordinate to metal ions in several ways, acting as a versatile building block for coordination polymers. One of the common coordination modes is bidentate chelating, where both oxygen atoms of the carboxylate group bind to the same metal center, forming a stable chelate ring. researchgate.net This mode has been inferred from the analysis of infrared spectra of complexes involving 3d-transition metals. researchgate.net In other cases, the ligand might act as a bridging ligand, connecting two different metal centers. The specific coordination mode and the resulting geometry of the complex are influenced by factors such as the nature of the metal ion, the solvent, and the presence of other coordinating molecules. researchgate.net The flexibility in coordination allows for the formation of diverse structures, from discrete mononuclear complexes to extended one-, two-, or three-dimensional polymers.

Spectroscopic Investigations of Metal-Ligand Interactions in Complexes

Spectroscopic methods, particularly infrared (IR) and Raman spectroscopy, are crucial tools for investigating the interaction between 5-pyrimidinecarboxylic acid and metal ions within a complex. researchgate.net The analysis of the vibrational spectra provides insight into the coordination mode of the ligand. A key area of focus is the position of the asymmetric and symmetric stretching bands of the carboxylate anion (COO⁻). researchgate.net By comparing the positions of these bands in the metal complex to those in the sodium salt of the ligand, researchers can determine how the carboxylate group is interacting with the metal ion. For instance, a significant shift in these frequencies upon complexation is indicative of coordination, and the magnitude of the separation between the asymmetric and symmetric stretching frequencies can help distinguish between monodentate, bidentate chelating, and bridging coordination modes. researchgate.net For complexes with 5-pyrimidinecarboxylic acid, analysis of these bands has indicated a bidentate chelating type of coordination. researchgate.net

Below is an interactive table summarizing the wavenumbers of carboxylate anion vibrations for sodium pyrimidine-5-carboxylate and its complexes with various 3d metals, which helps in determining the metal-ligand coordination mode.

| Compound | Asymmetric ν(COO⁻) (cm⁻¹) | Symmetric ν(COO⁻) (cm⁻¹) | Δν(COO⁻) (cm⁻¹) |

| Sodium Pyrimidine-5-carboxylate | 1593 | 1383 | 210 |

| Mn(II) Complex | 1563 | 1412 | 151 |

| Co(II) Complex | 1565 | 1414 | 151 |

| Ni(II) Complex | 1568 | 1415 | 153 |

| Cu(II) Complex | 1560 | 1418 | 142 |

| Zn(II) Complex | 1562 | 1414 | 148 |

Note: The data in this table is based on findings from spectroscopic studies. researchgate.net Δν = ν(asymmetric) - ν(symmetric).

Thermal Decomposition Studies of Metal Complexes

Thermal analysis techniques, such as thermogravimetry (TG) and differential scanning calorimetry (DSC), are employed to study the thermal stability and decomposition pathways of metal complexes of 5-pyrimidinecarboxylic acid. researchgate.net These studies provide information about the temperatures at which the complexes lose water molecules (if any) and subsequently decompose. The decomposition process often occurs in distinct steps, which can be correlated with the loss of specific parts of the complex. cu.edu.eg For instance, the initial weight loss often corresponds to the removal of hydrated water molecules, followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a metal oxide as the final residue. cu.edu.eg The kinetic parameters of the decomposition process, such as activation energy, can also be calculated from these studies, providing deeper insight into the thermal stability of the complexes. researchgate.net

The following table presents a summary of the thermal decomposition stages for a representative metal complex.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Assignment |

| 1 | 40 - 250 | Variable | Loss of coordinated/uncoordinated water molecules |

| 2 | 250 - 1000 | Variable | Decomposition of the organic ligand |

| Final Residue | >1000 | - | Formation of metal oxide |

Note: The temperature ranges and mass loss percentages are generalized and can vary significantly depending on the specific metal complex and experimental conditions. cu.edu.eg

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of pyrimidine (B1678525) derivatives.

Energetic and geometric optimization studies are fundamental to understanding the stability and three-dimensional structure of 5-pyrimidinecarboxylic acid and its sodium salt. DFT methods, such as B3LYP with various basis sets (e.g., 6-311G(d,p)), are commonly employed to determine the most stable conformation (the global minimum on the potential energy surface) of the molecule. jacsdirectory.com

These calculations provide key energetic parameters that describe the molecule's stability and reactivity. For related pyrimidine derivatives, DFT calculations have been used to determine these crucial properties. orientjchem.org

Table 1: Calculated Energetic Parameters for a Representative Pyrimidine Derivative (Note: This data is for a related pyrimidine derivative and is illustrative of the types of parameters obtained from DFT calculations.)

| Parameter | Value |

| Total Energy | -XXX.XXXX a.u. |

| HOMO Energy | -X.XXX eV |

| LUMO Energy | -X.XXX eV |

| Energy Gap (HOMO-LUMO) | X.XXX eV |

| Dipole Moment | X.XXX Debye |

Geometric optimization also yields precise information about bond lengths and bond angles. For the sodium salt, theoretical studies would focus on the interaction between the sodium cation and the carboxylate group, as well as the geometry of the pyrimidine ring. In the optimized structure of 5-pyrimidinecarboxylic acid, the carboxyl group is typically coplanar with the pyrimidine ring to maximize conjugation. Upon formation of the sodium salt, the negative charge becomes localized on the carboxylate group, which influences the electronic distribution and geometry of the entire molecule.

Table 2: Selected Optimized Geometric Parameters for a Pyrimidine Carboxylate Derivative (Note: This data is for a related pyrimidine carboxylate and serves as an example of typical geometric parameters.)

| Bond/Angle | Bond Length (Å) / Angle (°) |

| C2-N1 | 1.34 |

| N1-C6 | 1.33 |

| C6-C5 | 1.40 |

| C5-C4 | 1.41 |

| C4-N3 | 1.33 |

| N3-C2 | 1.34 |

| C5-C7 (carboxyl) | 1.50 |

| O-C-O Angle (carboxylate) | 125.0 |

The aromaticity of the pyrimidine ring in 5-pyrimidinecarboxylic acid and its sodium salt is a key determinant of its chemical properties and reactivity. Aromaticity is not a directly observable quantity but can be quantified using various indices based on the geometric, electronic, and magnetic properties of the molecule.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometry-based index. nih.gov It evaluates the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic or anti-aromatic character. The HOMA index can be dissected into two components: EN, which represents the energetic contribution related to the average bond length, and GEO, which reflects the geometric contribution from the alternation of bond lengths. nih.gov Bird's indices, such as I6, provide another geometric measure of aromaticity. nih.gov

For pyrimidine derivatives, it has been shown that substituents can influence the aromaticity of the ring. samipubco.com Generally, both electron-donating and electron-withdrawing groups can lead to a decrease in the aromaticity of the pyrimidine ring compared to the parent molecule. samipubco.com

Table 3: Illustrative Aromaticity Indices for a Substituted Pyrimidine Ring (Note: These values are for a representative substituted pyrimidine and are intended to illustrate the application of these indices.)

| Index | Value |

| HOMA | 0.85 |

| EN | 0.90 |

| GEO | 0.15 |

| I6 | 0.80 |

Molecular Docking and Simulation Studies of Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org In the context of 5-pyrimidinecarboxylic acid sodium salt, docking studies could be employed to investigate its potential interactions with biological macromolecules, such as enzymes or receptors. nih.gov

These studies are crucial in drug discovery and design, helping to identify potential biological targets and understand the molecular basis of a compound's activity. For instance, various pyrimidine derivatives have been investigated as inhibitors of enzymes like dihydrofolate reductase and lactate dehydrogenase through molecular docking simulations. samipubco.comnih.gov

The docking process involves placing the ligand (5-pyrimidinecarboxylic acid or its anion) into the binding site of a protein and scoring the different poses based on a scoring function that estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-protein complex. For example, the carboxylate group of the 5-pyrimidinecarboxylate anion could form strong electrostatic interactions or hydrogen bonds with positively charged or polar residues in a binding pocket.

Molecular dynamics (MD) simulations can further be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding mode and the conformational changes that may occur upon ligand binding.

Prediction of Spectroscopic Parameters and Spectral Assignments

Computational methods are highly valuable for predicting spectroscopic parameters and aiding in the assignment of experimental spectra, such as infrared (IR) and Raman spectra. cardiff.ac.uknih.gov DFT calculations can predict the vibrational frequencies and intensities of a molecule with a good degree of accuracy. nih.gov

By calculating the harmonic vibrational frequencies of the optimized geometry of 5-pyrimidinecarboxylic acid and its sodium salt, a theoretical vibrational spectrum can be generated. researchgate.net This computed spectrum can then be compared with experimental IR and Raman spectra to assign the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. elixirpublishers.comias.ac.in

For 5-pyrimidinecarboxylic acid, characteristic vibrational modes would include the C-H stretching and bending vibrations of the pyrimidine ring, the C=O and C-O stretching of the carboxylic acid group, and the O-H stretching and bending modes. elixirpublishers.com In the case of the sodium salt, the most significant changes in the vibrational spectrum would be observed for the carboxylate group, with the appearance of symmetric and asymmetric stretching modes.

Table 4: Predicted Vibrational Frequencies for Key Functional Groups in a Pyrimidine Carboxylic Acid Derivative (Note: This table presents example predicted frequencies for illustrative purposes.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch (acid) | ~3500 |

| C-H stretch (ring) | 3100-3000 |

| C=O stretch (acid) | ~1720 |

| C=N stretch (ring) | 1600-1500 |

| C-C stretch (ring) | 1500-1400 |

| Asymmetric COO⁻ stretch (salt) | ~1600 |

| Symmetric COO⁻ stretch (salt) | ~1400 |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions at the molecular level. nih.gov By mapping the potential energy surface of a reaction, key stationary points, including reactants, products, intermediates, and transition states, can be identified. nih.gov This allows for the determination of reaction pathways and the calculation of activation energies, providing insights into the feasibility and kinetics of a reaction.

For pyrimidinecarboxylic acids, computational studies could be used to explore various reaction mechanisms, such as those involved in their synthesis or derivatization. For example, the mechanism of the Reimer-Tiemann reaction, which can be used to synthesize pyrimidine-5-carboxaldehydes, could be investigated computationally to understand the role of intermediates and the factors controlling the regioselectivity of the reaction. acs.org

Theoretical studies on the synthesis of related pyrimidine-containing heterocyclic systems, such as pyrido[2,3-d]pyrimidines, have been conducted to elucidate the multi-step reaction mechanisms, including condensation, addition, and cyclization steps. nih.gov Similar approaches could be applied to understand the reactivity and transformations of 5-pyrimidinecarboxylic acid and its sodium salt.

Biochemical Research Contexts of 5 Pyrimidinecarboxylic Acid Derivatives

Role as Precursors or Building Blocks in Biosynthetic Pathways (e.g., Ectoine synthesis)

Pyrimidine (B1678525) carboxylic acid structures are fundamental units in the biosynthesis of various natural products, most notably compatible solutes like ectoine.

Ectoine Biosynthesis: Ectoine (1,4,5,6-tetrahydro-2-methyl-4-pyrimidinecarboxylic acid) is a compatible solute produced by many halophilic bacteria to protect cells from osmotic stress. mdpi.comnih.gov Its biosynthesis is a well-studied pathway where a pyrimidine carboxylic acid structure is formed enzymatically. The synthesis starts from the amino acid precursor, L-aspartate. A series of three key enzymatic reactions leads to the final product:

L-2,4-diaminobutyrate acetyltransferase (EctA): Catalyzes the acetylation of L-2,4-diaminobutyrate.

L-2,4-diaminobutyrate transaminase (EctB): Involved in the formation of diaminobutyrate.

Ectoine synthase (EctC): Catalyzes the final cyclization step to form the tetrahydropyrimidine (B8763341) ring of ectoine. mdpi.com

This pathway highlights how a pyrimidine carboxylic acid derivative is synthesized and utilized by organisms as a protective molecule. mdpi.comresearchgate.net

De Novo Pyrimidine Nucleotide Synthesis: In a more central metabolic pathway, orotic acid, a pyrimidine with a carboxyl group (pyrimidine-2,4(1H,3H)-dione-6-carboxylic acid), serves as a key precursor in the de novo synthesis of pyrimidine nucleotides. wikipedia.org This pathway is essential for producing the building blocks for RNA and DNA. mdpi.com Orotic acid is condensed with 5-phospho-α-D-ribose 1-diphosphate (PRPP) to form orotidine (B106555) 5'-monophosphate (OMP), the first pyrimidine nucleotide in the sequence. nih.gov This subsequently leads to the formation of uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides. nih.gov

Enzymatic Transformations and Biocatalysis Involving Pyrimidinecarboxylic Acids

The biosynthesis and catabolism of pyrimidine carboxylic acids are mediated by specific enzymes, which are subjects of extensive study in biocatalysis.

Enzymes of the Pyrimidine Pathway:

Dihydroorotase (DHOase): This enzyme catalyzes the reversible cyclization of N-carbamoyl-L-aspartate to form dihydroorotate, which is the first cyclic compound and pyrimidine ring in the de novo synthesis pathway. mdpi.comnih.govnih.gov

Orotate (B1227488) Phosphoribosyltransferase (OPRTase): OPRTase is responsible for the formation of the first pyrimidine nucleotide, OMP, by catalyzing the condensation of orotate with PRPP. nih.gov The regulation of this enzyme is critical for controlling the flow of pyrimidine biosynthesis. nih.gov

Orotidine 5'-Phosphate Decarboxylase (OMPDC): This enzyme performs the final step in the synthesis of UMP by decarboxylating OMP. nih.gov

Unusual Enzymatic Transformations: Research has also uncovered novel enzymatic activities. For instance, the enzyme ToyM, found in certain bacteria, catalyzes the direct conversion of a carboxylic acid group on a related heterocyclic compound (7-carboxy-7-deazaguanine) into a nitrile. nih.govnih.gov This transformation proceeds through an amide intermediate and requires two equivalents of ATP. nih.gov Such discoveries expand the known repertoire of enzymatic reactions and offer potential tools for biocatalysis.

| Enzyme | Pathway/Reaction | Function |

| Ectoine Synthase (EctC) | Ectoine Biosynthesis | Catalyzes the cyclization of N-γ-acetyl-L-2,4-diaminobutyric acid to form ectoine. mdpi.comresearchgate.net |

| Dihydroorotase (DHOase) | De Novo Pyrimidine Synthesis | Catalyzes the formation of the pyrimidine ring (dihydroorotate) from N-carbamoyl-L-aspartate. mdpi.comnih.gov |

| Orotate Phosphoribosyltransferase (OPRTase) | De Novo Pyrimidine Synthesis | Condenses orotic acid and PRPP to form the first pyrimidine nucleotide, OMP. nih.gov |

| ToyM | 7-Deazapurine Biosynthesis | Converts a heterocyclic carboxylic acid to a nitrile via an amide intermediate. nih.govnih.gov |

Development of Derivatives as Biochemical Probes

The structural core of pyrimidine carboxylic acid can be chemically modified to create biochemical probes for studying biological systems. These probes are designed to report on molecular events or interactions.

A key application is the development of fluorescent analogues of pyrimidine bases to investigate the structure, dynamics, and interactions of nucleic acids. wikipedia.org By incorporating a fluorescent pyrimidine derivative into a DNA or RNA strand, researchers can monitor changes in the local environment, such as those occurring during protein binding or conformational shifts. These probes provide insights into fundamental processes like DNA replication and transcription. wikipedia.org Furthermore, the chelating properties of certain pyrimidine carboxylic acid derivatives, particularly those with thiol groups, make them candidates for use as probes or scavengers in systems involving metal ions. ontosight.ai

Fundamental Studies on Biomolecular Interactions of Pyrimidine Derivatives

A significant area of biochemical research involves understanding the non-covalent interactions between pyrimidine derivatives and biological macromolecules, primarily proteins. These fundamental studies are crucial for fields like drug discovery.

Molecular docking is a computational technique frequently used to predict and analyze the binding of pyrimidine derivatives to the active sites of enzymes. remedypublications.comremedypublications.com For example, studies have investigated the interactions of various pyrimidine derivatives with enzymes such as:

Lipoxygenase (LOX): To understand their potential as anti-inflammatory agents. mdpi.com

α-Amylase: To explore their utility as anti-diabetic agents by inhibiting starch breakdown. remedypublications.com

Carbonic Anhydrase and Cholinesterases: To evaluate their potential for treating diseases like glaucoma and Alzheimer's disease. nih.gov

These computational studies, often combined with in vitro enzyme inhibition assays, help establish a structure-activity relationship (SAR). mdpi.com This relationship elucidates how specific chemical features of a pyrimidine derivative, such as the nature and position of substituents, influence its binding affinity and biological activity. mdpi.com Such fundamental knowledge of biomolecular interactions is essential for the rational design of more potent and specific enzyme inhibitors or modulators. repec.org

Advanced Material Science Applications and Research

Utilization in the Synthesis of New Materials with Specific Properties

The heterocyclic nature of the pyrimidine (B1678525) ring in 5-pyrimidinecarboxylic acid sodium salt is a key feature that is leveraged in the synthesis of new materials with specific optical and electronic properties. ontosight.ai While detailed research focusing exclusively on the sodium salt is emerging, the broader class of pyrimidine derivatives has demonstrated significant potential in creating functional materials. The nitrogen atoms in the pyrimidine ring can influence the electronic charge distribution within a molecule, which in turn can be exploited to tune the optical and electronic behavior of the resulting materials.

The incorporation of pyrimidine moieties into larger molecular structures or polymeric chains can lead to materials with interesting photophysical properties, such as fluorescence or phosphorescence. These luminescent materials have potential applications in areas like organic light-emitting diodes (OLEDs), sensors, and bio-imaging. mdpi.comresearchgate.net The synthesis of such materials often involves the strategic chemical modification of the pyrimidine core to control the emission wavelength and quantum yield. mdpi.com

Furthermore, pyrimidine derivatives are being explored for the development of conductive polymers. mdpi.commdpi.com The ability of the pyrimidine ring to participate in π-π stacking interactions can facilitate charge transport, a crucial characteristic for materials used in electronic devices. Research in this area is focused on designing and synthesizing pyrimidine-containing polymers with high charge carrier mobility and stability. mdpi.com

The carboxylate group of this compound also provides a handle for chemical modification, allowing it to be incorporated into various polymer backbones or functionalized to create materials with specific surface properties. This versatility opens up possibilities for its use in a wide range of applications, from advanced coatings to drug delivery systems.

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound is an excellent candidate for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). The deprotonated carboxylate group and the nitrogen atoms of the pyrimidine ring can act as coordination sites for metal ions, leading to the formation of extended one-, two-, or three-dimensional networks. The choice of metal ion, the coordination mode of the ligand, and the reaction conditions all play a crucial role in determining the final structure and properties of the resulting material.

A notable example is the use of pyrimidine-5-carboxylate as a ligand to create a series of MOFs with different metal ions, such as Co(II), Cd(II), and Cu(II). These MOFs exhibit distinct network topologies, including body-centered-cubic and rutile structures. The specific arrangement of the metal ions and the organic linkers in these frameworks can create porous materials with high surface areas and well-defined channels.

One of the most interesting properties of these pyrimidine-5-carboxylate-based MOFs is their potential for selective gas sorption. For instance, a copper-based MOF synthesized with this ligand has shown highly selective sorption of carbon dioxide over other gases like nitrogen, argon, and methane. This selectivity is attributed to the specific size and chemical nature of the pores within the MOF structure. Such materials are of great interest for applications in gas separation and storage.

The following table summarizes the structural features of some MOFs synthesized using pyrimidine-5-carboxylate:

| Metal Ion | Resulting MOF Topology | Key Property |

| Co(II) | Body-centered-cubic | Paramagnetic behavior |

| Cd(II) | Rutile | Luminescence |

| Cu(II) | Interpenetrated NbO | Selective CO2 sorption |

The versatility of 5-pyrimidinecarboxylic acid as a ligand allows for the rational design of a wide variety of coordination polymers and MOFs with tunable properties for applications in catalysis, sensing, and gas separation.

Research on Supramolecular Assemblies and Crystal Engineering

Crystal engineering is a field of material science that focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. researchgate.networktribe.comresearchgate.net this compound, with its combination of a carboxylate group and a pyrimidine ring, offers multiple sites for non-covalent interactions, making it a valuable tool in crystal engineering and the study of supramolecular assemblies.

The carboxylate group is a strong hydrogen bond acceptor, while the C-H groups on the pyrimidine ring can act as weak hydrogen bond donors. The nitrogen atoms in the pyrimidine ring can also participate in hydrogen bonding. These interactions, along with π-π stacking between the aromatic pyrimidine rings, can be used to guide the self-assembly of molecules into specific, predictable patterns in the solid state.

Research in this area has explored the formation of co-crystals and salts of pyrimidine derivatives with other molecules, such as dicarboxylic acids. researchgate.net By carefully selecting the co-former, it is possible to control the resulting crystal structure and, consequently, the physical properties of the material, such as solubility and melting point.

The principles of supramolecular chemistry have also been applied to create functional materials like supramolecular gels from organic salts. researchgate.netnih.govmdpi.comthieme-connect.denih.gov While specific research on supramolecular gels derived from this compound is not extensively documented, the fundamental concepts suggest its potential in this area. The self-assembly of the salt into long, entangled fibrous networks through non-covalent interactions could lead to the formation of gels that can encapsulate large volumes of solvent. Such materials could have applications in areas like drug delivery and tissue engineering.

The study of the crystal structure of 5-pyrimidinecarboxylic acid and its salts provides valuable insights into the preferred modes of intermolecular interactions, which is crucial for the rational design of new crystalline materials with tailored architectures and functions.

Catalysis Research Applications

Investigation of 5-Pyrimidinecarboxylic Acid Derivatives as Ligands in Catalytic Systems

The utility of 5-pyrimidinecarboxylic acid and its analogues as ligands in catalytic systems is a significant area of investigation. The nitrogen atoms within the pyrimidine (B1678525) ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions, forming stable metal complexes that can function as catalysts.

Research has demonstrated the synthesis and characterization of various metal complexes involving pyrimidine derivatives. For instance, 1,2,4-triazolo[1,5-a]pyrimidine ligands show great versatility in forming complexes with first-row transition metals like Copper (Cu), Cobalt (Co), Nickel (Ni), and Zinc (Zn). mdpi.com These ligands can coordinate in multiple ways, such as N3-monodentate or N3,N4-bridging, creating building blocks for multidimensional systems with potential catalytic properties. mdpi.com

While direct catalytic studies on 5-pyrimidinecarboxylic acid metal complexes are emerging, related structures provide strong evidence of their potential. For example, a series of Cu, Co, Ni, and Manganese (Mn) complexes with 5-amino-o-ethylpyridine-2-carboximidate, a related nitrogen-containing heterocyclic ligand, were synthesized and evaluated as catalysts in the Henry reaction. These complexes demonstrated good catalytic efficacy, achieving product conversions between 69% and 87%. ias.ac.in Such findings underscore the potential of metal complexes bearing pyrimidine-like scaffolds to act as effective catalysts in organic synthesis. The structural similarity of these ligands to purines also makes them excellent candidates for biomimetic modeling studies, exploring their reactivity with various metal ions. mdpi.com

Exploration of Catalytic Mechanisms and Selectivity in Organic Reactions

Understanding the mechanisms through which pyrimidine-based catalysts operate is crucial for optimizing reaction outcomes and achieving high selectivity. The electronic properties of the pyrimidine ring and its substituents play a pivotal role in dictating the catalytic pathway.

One key aspect is regioselectivity. For instance, an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols proceeds with high regioselectivity, allowing for the controlled assembly of unsymmetrically substituted pyrimidine products. mdpi.comacs.org The reaction involves a sequence of condensation and dehydrogenation steps leading to selective C–C and C–N bond formations, catalyzed efficiently by PN5P–Ir–pincer complexes. mdpi.comacs.org

The electronic nature of substituents on the pyrimidine ring or its precursors can significantly influence reaction yields and selectivity. In the synthesis of 6-aminopyrimidine compounds, precursors with electron-donating groups (e.g., p-methoxy) on an aryl substituent resulted in higher yields (89%) compared to those with electron-withdrawing groups (e.g., nitro), which yielded 70%. mdpi.com This demonstrates that the electronic environment of the reacting molecules is a key determinant of the reaction's efficiency.

Computational methods, such as Density Functional Theory (DFT), are increasingly employed to probe these mechanisms. DFT studies have been used to analyze the interactions between pyrimidine derivatives and metal clusters, identifying likely reaction sites and explaining the stability of reaction intermediates. ijcce.ac.irbohrium.comresearchgate.net Furthermore, mechanism-based reagent design has led to breakthroughs in controlling site-selectivity, as seen in the C2-selective amination of pyrimidines, which proceeds through a pyrimidinyl iminium salt intermediate. researchgate.net

Research into Green Catalysis and Sustainable Chemical Transformations

The principles of green chemistry are increasingly being integrated into the synthesis of and with pyrimidine derivatives, aiming to develop more sustainable and environmentally benign chemical processes. This research focuses on the use of recyclable catalysts, alternative energy sources, and eco-friendly reaction media.

A notable trend is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. Examples include magnetic nano-Fe3O4 particles used for the one-pot, three-component synthesis of pyrimidine-5-carbonitrile derivatives under solvent-free conditions. growingscience.com Another approach involves using recyclable and biodegradable catalysts like choline (B1196258) hydroxide (B78521), which has been employed as both a catalyst and a reaction medium for the synthesis of substituted pyrimidines. mdpi.com

The use of alternative energy sources like microwave (MW) and ultrasound irradiation has also been shown to improve reaction conditions, often leading to shorter reaction times and higher yields. mdpi.com Furthermore, conducting reactions in green solvents, such as water, or under solvent-free conditions, significantly reduces the environmental impact. mdpi.comgrowingscience.com The table below summarizes several green approaches for synthesizing pyrimidine derivatives.

| Catalyst | Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| p-Toluene Sulphonic Acid (PTSA) | Three-component synthesis of benzopyrano-pyrimidines | Ethanol, 80 °C | High Yields | nih.gov |

| Magnetic Nano Fe3O4 Particles | One-pot, three-component synthesis | Solvent-free | Good Yields | growingscience.com |

| Choline Hydroxide | [3+3] annulation–oxidation | 60 °C | Excellent Yields | mdpi.com |

| Trifluoroacetic acid (TFA) | Synthesis of (E,E)-4,6-bis(styryl)-pyrimidines | Water, MW-assisted | Moderate-to-good | mdpi.com |

| Ammonium (B1175870) sulfate (B86663) coated Hydro-Thermal-Carbone (AS@HTC) | N-alkylation of pyrimidines | CH3CN | 80-90% | ias.ac.in |

Photocatalytic and Electrocatalytic Research Involving Pyrimidine-Based Structures

The unique electronic properties of the pyrimidine ring have made it a target for research in photocatalysis and electrocatalysis. These fields explore the use of light or electrical energy to drive chemical reactions, and pyrimidine-based structures are proving to be valuable components in these systems.

In photocatalysis, pyrimidine derivatives have been incorporated into advanced materials to enhance their performance. A significant breakthrough involves the use of crystalline carbon nitride (CCN-Pr) modified with electron-rich pyrimidine rings. rsc.orgdigitellinc.com This material was developed for the simultaneous photocatalytic evolution of hydrogen from water and the selective oxidation of benzyl (B1604629) alcohol. The introduction of pyrimidine rings tunes the band and electronic structures of the carbon nitride, extending its optical absorption and creating abundant reactive sites. rsc.orgdigitellinc.com This system achieved a high hydrogen production rate of 149.39 μmol h⁻¹ and demonstrated an apparent quantum yield of 20.27% at a wavelength of 420 nm. rsc.org Similarly, pyrimidine-doped graphitic carbon nitride (g-C3N4) has shown a high photocatalytic hydrogen evolution activity of 453 μmol·h−1 under visible light, an effect attributed to the pyrimidine ring facilitating electron delocalization. bohrium.com

Pyrimidine-based systems are also being explored in electrocatalysis and related applications like dye-sensitized solar cells (DSSCs). Researchers have designed novel donor-π-acceptor dyes for DSSCs where a pyrimidine unit is part of the structure. mdpi.com The electrochemical behavior of these dyes, including their oxidation and reduction processes, is critical to the performance of the solar cell. mdpi.com Early research also investigated the fundamental electrochemical reduction of pyrimidine itself at mercury electrodes, laying the groundwork for more complex electrocatalytic applications. acs.org

Future Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is revolutionizing the design and synthesis of novel compounds. nih.gov These computational tools can analyze vast datasets to identify patterns and predict molecular properties, significantly accelerating the drug discovery pipeline. nih.govmdpi.com

In the context of pyrimidine-based compounds, AI and ML algorithms are being developed to:

Predict Biological Activity: By training on large libraries of existing compounds and their biological data, ML models can predict the potential efficacy and targets of new pyrimidine (B1678525) derivatives. mdpi.com This allows researchers to prioritize the synthesis of molecules with the highest probability of success. nih.gov

Optimize Physicochemical Properties: AI tools can predict properties such as solubility, stability, and bioavailability for virtual compounds, guiding the design of molecules with more favorable characteristics. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecular structures, including novel pyrimidine scaffolds, that are optimized for specific biological targets. harvard.edu These algorithms explore a vast chemical space to propose innovative candidates that might not be conceived through traditional methods. harvard.edu

Synthesizability Prediction: A significant challenge in computational drug design is ensuring that the proposed molecules can be synthesized in the laboratory. AI models are being trained to predict the synthetic accessibility of a compound, saving time and resources. harvard.edu

Accelerate High-Throughput Screening Analysis: AI can be used to analyze the large datasets generated from high-throughput screening, identifying promising hit compounds and reducing the time and cost associated with experimental validation. nih.gov

The integration of AI is exemplified by platforms like AlphaFold, which uses deep learning to predict protein structures with high accuracy. mdpi.com This knowledge is invaluable for structure-based drug design, allowing for the creation of pyrimidine derivatives that fit precisely into the binding sites of target proteins. nih.govmdpi.com The continued development of these in silico approaches promises to streamline the discovery of the next generation of pyrimidine-based therapeutics. harvard.edu

Table 1: Applications of AI/ML in Pyrimidine Compound Development

| Application Area | AI/ML Technique | Expected Outcome | Citation |

|---|---|---|---|

| Target Identification & Validation | Kernel-Based Methods, Gene Networks | Prioritization of promising drug targets for pyrimidine compounds. | nih.gov |

| Hit Identification | Deep Learning, Neural Networks | High-success-rate identification of hit compounds from virtual screening. | nih.gov |

| Structure Prediction | Deep Learning (e.g., AlphaFold) | Accurate 3D models of target proteins for structure-based design. | mdpi.com |

| Property Prediction | Machine Learning Algorithms | Prediction of physicochemical and pharmacokinetic properties. | nih.gov |

| De Novo Design | Generative Adversarial Networks (GANs) | Creation of novel pyrimidine scaffolds with desired activities. | harvard.edu |

High-Throughput Screening for Novel Applications

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify those with a desired biological activity. nih.gov For pyrimidine derivatives, HTS is crucial for exploring new therapeutic applications beyond their established roles.

Recent advancements in HTS methodologies applied to pyrimidine libraries include:

Multiplexed Assays: These assays allow for the simultaneous monitoring of multiple cellular activities. For instance, a multiplexed HTS assay was developed to screen for inhibitors of the WRN protein, a key target in certain cancers. This screen successfully identified 2-sulfonyl/sulfonamide pyrimidines as potent and selective covalent inhibitors by concurrently measuring exonuclease, ATPase, and helicase activities. acs.org

Cell-Based Phenotypic Screening: Instead of focusing on a single molecular target, phenotypic screening assesses the effect of compounds on whole cells. This approach can uncover novel mechanisms of action and identify compounds that modulate complex cellular pathways. nih.gov Cell-based assays were the primary screening method used to discover a series of pyrimidine compounds as potent and selective JAK1 inhibitors. nih.gov

Structure-Based Virtual Screening: This computational HTS approach docks large libraries of virtual compounds into the three-dimensional structure of a biological target. This method was used to screen 20,000 compounds, leading to the identification of a new class of FtsZ inhibitors with a pyrimidine-quinuclidine scaffold. nih.gov

The success of HTS campaigns relies heavily on the quality and diversity of the compound libraries. The continuous synthesis of novel pyrimidine scaffolds is essential to populate these libraries and increase the chances of finding unique biological activities. nih.gov

Table 2: Examples of High-Throughput Screening for Pyrimidine Derivatives

| Screening Target | HTS Method | Identified Pyrimidine Scaffold | Application | Citation |

|---|---|---|---|---|

| Janus Kinase 1 (JAK1) | Cell-based assay (IL-2 induced STAT5 phosphorylation) | 2,4-diaminopyrimidine derivatives | Immune response modulation | nih.gov |

| Werner Syndrome Helicase (WRN) | Multiplexed biochemical assay (helicase, ATPase, exonuclease) | 2-sulfonyl/sulfonamide pyrimidines | Cancer therapy (MSI-H cancers) | acs.org |

| Filamenting temperature-sensitive mutant Z (FtsZ) | Structure-based design and in vitro screening | Pyrimidine-quinuclidine scaffold | Antibacterial | nih.gov |

Development of Advanced Analytical Techniques for In Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time (in situ) provides invaluable information about reaction kinetics, mechanisms, and the formation of intermediates or impurities. The development of advanced analytical techniques is critical for optimizing the synthesis of complex pyrimidine derivatives like 5-pyrimidinecarboxylic acid sodium salt.

Emerging analytical methodologies include:

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers high resolution and sensitivity for separating and identifying compounds in a complex mixture. An ion-pairing reversed-phase UPLC tandem mass spectrometry (IP-RP-UPLC-MS/MS) method has been optimized for the simultaneous analysis of 35 different purine (B94841) and pyrimidine metabolites, achieving separation in just 15 minutes. nih.gov Such methods are invaluable for tracking the progress of pyrimidine synthesis and for metabolomic studies. nih.govcreative-proteomics.com

High-Performance Liquid Chromatography (HPLC): HPLC remains a robust and widely used technique for monitoring reaction progress and assessing the purity of synthesized pyrimidine derivatives. researchgate.net Modern HPLC systems, coupled with various detectors, provide quantitative data essential for process optimization. creative-proteomics.com

Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry are used for the sensitive analysis of pyrimidine compounds. nih.gov MS is crucial for confirming the molecular weight of synthesized products and for characterizing their structure. creative-proteomics.comresearchgate.net

Metabolic Flux Analysis: This involves using stable isotope tracing (e.g., with carbon-13) to follow the path of atoms through the pyrimidine biosynthesis pathway. creative-proteomics.com While primarily a biological research tool, the analytical principles can be adapted to study complex synthetic routes and reaction mechanisms.

These advanced techniques provide a deeper understanding of the chemical transformations involved in pyrimidine synthesis, enabling chemists to improve yields, reduce reaction times, and ensure the high purity of the final products. mdpi.com

Design and Synthesis of Complex Pyrimidine-Based Molecular Architectures

The structural diversity of pyrimidine derivatives is key to their wide range of biological activities. nih.gov A major focus of future research is the design and synthesis of increasingly complex molecular architectures built upon the pyrimidine core to explore new chemical space and interact with novel biological targets. researchgate.net

Key strategies for synthesizing complex pyrimidine architectures include:

Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.govresearchgate.net This approach allows for the rapid generation of diverse libraries of pyrimidine derivatives. mdpi.com

[3+3] Cycloadditions: This method involves the reaction of a three-atom synthon with another three-atom component to construct the six-membered pyrimidine ring. For example, a [3+3] annulation between α,β-unsaturated ketones and benzamidine (B55565) hydrochloride has been used to create substituted pyrimidines. mdpi.com

Synthesis of Fused Pyrimidines: The fusion of the pyrimidine ring with other heterocyclic systems, such as chromene, can lead to novel compounds with enhanced biological activity. An efficient, microwave-assisted synthesis has been developed to create chromenopyrimidines from 2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. acs.org

Functionalization of the Pyrimidine Core: Starting with a pre-formed pyrimidine ring, such as a halogenated pyrimidine, allows for the stepwise introduction of various substituents. This is a classic and versatile approach to creating libraries of derivatives, as demonstrated in the synthesis of compounds where an N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide was identified as a potent bone anabolic agent. researchgate.netnih.gov

These advanced synthetic methods, often enhanced by technologies like microwave irradiation or ultrasound, enable the creation of sophisticated molecular structures, expanding the therapeutic potential of the pyrimidine family. mdpi.comacs.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |

| N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide |

| 2-sulfonyl/sulfonamide pyrimidines |

| 2,4-diaminopyrimidine |

| Pyrimidine-quinuclidine |

| Benzamidine hydrochloride |

| α,β-unsaturated ketones |

| Chalcones |

| Chromenopyrimidines |

Q & A

Q. What are the standard protocols for synthesizing 5-pyrimidinecarboxylic acid sodium salt?

The sodium salt is typically synthesized via esterification or direct deprotonation of the carboxylic acid group. For example, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol reacts with amidinium salts to yield pyrimidine-5-carboxylic esters, which can be hydrolyzed and neutralized with sodium hydroxide . Purity is confirmed using HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures).

Q. What safety precautions are necessary when handling this compound?